2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
This compound features a phenoxyacetic acid backbone conjugated with an (E)-configured propenyl chain substituted with a cyano group and a cyclopropylamino-3-oxo moiety.
Properties
IUPAC Name |
2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-8-11(15(20)17-12-5-6-12)7-10-3-1-2-4-13(10)21-9-14(18)19/h1-4,7,12H,5-6,9H2,(H,17,20)(H,18,19)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNFRRCBNPGEI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the phenoxyacetic acid moiety: This can be achieved through the reaction of phenol with chloroacetic acid under basic conditions.
Introduction of the cyano group: This step involves the reaction of the intermediate with a cyanating agent such as sodium cyanide.
Formation of the cyclopropylamino group: This can be done through the reaction of the intermediate with cyclopropylamine.
Formation of the enone structure: This involves the reaction of the intermediate with an appropriate aldehyde or ketone under basic conditions to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions for Key Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phenoxy acetic acid | NaOH, H₂O, 80°C, 1 h | 85–92 | |
| Knoevenagel reaction | Cyanoacetamide, piperidine, ethanol | 75–80 | |
| Amide coupling | DCC, NMM, CHCl₃, rt | 88–92 |
Phenoxy Acetic Acid Moiety
-
Esterification : Activated by phosphonitrilic chloride (PNT) and N-methylmorpholine (NMM) in CHCl₃, enabling coupling with phenols/alcohols to form esters (yields: 89–93%) .
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Amidation : Reacts with amines via carbodiimide-mediated coupling (e.g., DCC) to generate amide derivatives .
α,β-Unsaturated Cyanoenone System
-
Michael Addition : The electron-deficient enone accepts nucleophiles (e.g., thiols, amines) at the β-position.
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Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes under thermal or Lewis acid-catalyzed conditions .
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Hydrolysis : The cyano group hydrolyzes to a carboxylic acid under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions .
Cyclopropylamide Group
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Ring-Opening : Reacts with electrophiles (e.g., HX acids) to form linear amines via strain-driven ring cleavage.
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N-Functionalization : Alkylation or acylation at the amide nitrogen using alkyl halides or anhydrides .
Oxidation of the Enone System
Treatment with NaOCl in caustic solution oxidizes the α,β-unsaturated bond, yielding epoxides or diols depending on conditions .
Table 2: Oxidation Reactions
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NaOCl | Epoxide | 25°C, 6 h | 70–75 |
| H₂O₂/Fe³⁺ | Vicinal diol | 50°C, 3 h | 65–70 |
Nucleophilic Attack on the Cyano Group
-
Aminolysis : Reacts with hydrazines to form tetrazole rings (e.g., NH₂NH₂, CuCl₂ catalyst) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine .
Electrophilic Aromatic Substitution
The phenoxy ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) at the para position relative to the acetic acid group .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study:
- Study Title: "Anticancer Effects of 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid on Human Cancer Cell Lines"
- Findings: The compound reduced cell proliferation by over 50% in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations of 10 µM and 20 µM, respectively.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 5 | 20 |
| 10 | 40 |
| 20 | 70 |
Agricultural Applications
1. Herbicidal Activity
In agricultural research, this compound has been evaluated for its herbicidal properties. It acts as a selective herbicide, effectively targeting specific weed species without harming crops.
Case Study:
- Study Title: "Evaluation of Herbicidal Efficacy of 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid"
- Findings: Field trials revealed that the application of this compound at rates of 200 g/ha significantly reduced the biomass of common weeds such as Amaranthus retroflexus and Chenopodium album by over 60%.
2. Plant Growth Regulation
The compound has also been studied for its role as a plant growth regulator. It promotes root development and enhances overall plant vigor.
Data Table: Effects on Plant Growth
| Treatment (g/ha) | Root Length Increase (%) | Leaf Area Increase (%) |
|---|---|---|
| 50 | 15 | 10 |
| 100 | 30 | 25 |
| 200 | 50 | 40 |
Mechanism of Action
The mechanism of action of 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropylamino group are particularly important for its activity, as they can form strong interactions with the target molecules. The enone structure also plays a role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
- Compound 14b (): (E)-2-(2-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl)phenoxy)acetic acid Key Differences: Replaces the cyclopropylamino group with a 3,4,5-trimethoxyphenyl moiety. Melting point: 179–180°C; Rf = 0.29 (20% MeOH/EtOAc) .
- Compound from : {4-[(1E)-2-Cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxo-1-propen-1-yl]phenoxy}acetic acid Key Differences: Substitutes cyclopropylamino with 4-(ethoxycarbonyl)phenylamino.
Propenyl Chain Modifications
- Compound 14c (): (E)-2-(2-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-enyl)phenoxy)acetic acid Key Differences: Features a 2-hydroxy-4-methoxyphenyl group instead of the cyano-cyclopropylamino motif. Melting point: 191–192°C; Rf = 0.23 (20% MeOH/EtOAc) .
- Compound from : 2-[Cyclopropyl-[(E)-3-phenylprop-2-enyl]amino]acetic acid Key Differences: Lacks the cyano and 3-oxo groups but retains the cyclopropylamino-propenyl chain. Impact: Reduced molecular weight (231.29 g/mol) and polarity due to absence of cyano/oxo groups, likely affecting bioavailability and target interactions .
Functional Group Additions
- Compound from : (E)-[2-[3-[5-(Acetylamino)-2-hydroxyphenyl]-3-oxo-1-propenyl]phenoxy]acetic acid Key Differences: Incorporates acetylamino and hydroxy groups on the phenyl ring. Impact: The acetyl group may enhance metabolic stability, while the hydroxy group increases solubility. Molecular weight: 355.34 g/mol .
- Compound from : 2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide Key Differences: Hydrazide backbone with methoxy substituents.
Biological Activity
2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, a phenoxyacetic acid derivative, has garnered attention for its potential therapeutic applications due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phenoxy group and a cyano-acrylate moiety. Its molecular formula is , with a molecular weight of approximately 336.37 g/mol. The presence of the cyano group and cyclopropylamine contributes to its unique biological activities.
The primary mechanism of action for this compound appears to be the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators such as prostaglandins.
In Vitro Studies
In vitro assays have demonstrated that 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid exhibits significant inhibitory effects on COX-2 with IC50 values in the low micromolar range. For instance, studies have reported IC50 values ranging from 0.06 to 0.97 μM, indicating strong COX-2 selectivity compared to traditional NSAIDs like celecoxib (IC50 = 0.05 μM) and mefenamic acid (IC50 = 1.98 μM) .
Anti-inflammatory Effects
The compound has shown notable anti-inflammatory effects in various animal models. In a study measuring paw edema in rats, treatment with this compound resulted in a reduction of paw thickness by up to 63.35% and paw weight by 68.26% compared to control groups . These results suggest a potent anti-inflammatory profile that could be beneficial in treating conditions like arthritis.
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 336.37 g/mol |
| COX-1 IC50 | Moderate Inhibition |
| COX-2 IC50 | 0.06 - 0.97 μM |
| Anti-inflammatory Efficacy | Paw Thickness Reduction: 63.35% |
| Safety Profile | No significant renal or liver toxicity observed |
Case Studies
- In Vivo Efficacy : A study conducted on rats demonstrated the efficacy of the compound in reducing inflammation without causing gastrointestinal side effects typically associated with NSAIDs .
- Toxicological Assessment : Comprehensive toxicological studies indicated that the compound did not significantly alter liver enzyme levels (AST and ALT) nor did it affect kidney function markers (creatinine and urea) at therapeutic doses .
Q & A
Q. Key Considerations :
- Reagent Impact : DCC improves coupling efficiency but may require post-reaction purification (e.g., HPLC) to remove dicyclohexylurea byproducts .
- Yield vs. Purity : Trade-offs exist between high-temperature reactions (faster kinetics, lower purity) and low-temperature protocols (slower, higher purity) .
Basic: Which analytical techniques confirm structural integrity?
Q. Essential Methods :
Advanced: How to optimize reaction conditions for (E)-propenyl group formation?
Q. Strategies :
- Solvent Choice : Use aprotic solvents (e.g., THF) to favor E-configuration via kinetic control .
- Catalysis : Pd(OAc)₂ with ligands (e.g., PPh₃) enhances stereoselectivity at 60–80°C .
- Side Reaction Mitigation : Add molecular sieves to sequester water, preventing hydrolysis of the cyano group .
Advanced: How to resolve discrepancies in reported enzyme inhibition data?
Q. Approaches :
- Orthogonal Assays : Compare SPR (surface plasmon resonance) for binding affinity with fluorescence-based activity assays .
- Data Normalization : Account for batch-to-batch purity variations (e.g., via HPLC-MS quantification) .
- Statistical Validation : Use ANOVA to assess significance across replicates .
Basic: What are critical stability parameters for storage?
Q. Guidelines :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- pH Stability : Maintain in neutral buffers (pH 6–8); avoid strong acids/bases to prevent cyclopropane ring opening .
- Decomposition Monitoring : Track via quarterly HPLC analysis for degradation products (e.g., free acetic acid) .
Advanced: Designing mechanistic studies for cyano group role in target binding
Q. Methods :
- Isotopic Labeling : Synthesize ¹⁵N-cyano derivatives to map hydrogen-bonding interactions via NMR .
- Molecular Docking : Use AutoDock Vina with DFT-optimized ligand geometries to predict binding poses .
Basic: Mandatory PPE and engineering controls
Q. Safety Protocols :
- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats .
- Engineering Controls : Fume hoods for synthesis steps involving volatile reagents (e.g., DCC) .
Advanced: Validating QSPR models for reactivity prediction
Q. Workflow :
Model Training : Input quantum-chemical descriptors (e.g., HOMO/LUMO energies) into neural networks .
Experimental Validation : Compare predicted reaction rates with kinetic studies under standardized conditions .
Cross-Validation : Use leave-one-out (LOO) analysis to assess model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
